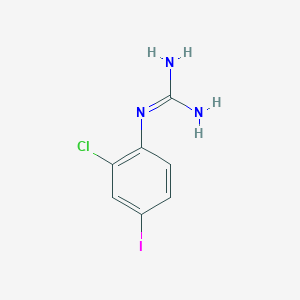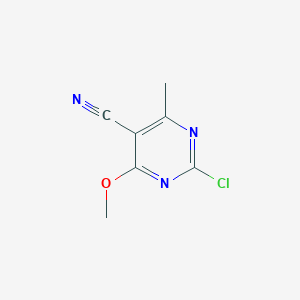
2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with methanol in the presence of a base. The reaction conditions often include heating and the use of a solvent such as dioxane . Another method involves the use of microwave-assisted synthesis, which can enhance the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction:
Major Products:
Nucleophilic Substitution: The major products are substituted pyrimidines, where the chlorine atom is replaced by the nucleophile.
科学研究应用
2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways . Detailed studies on its mechanism of action are limited, and further research is needed to elucidate its effects fully.
相似化合物的比较
2-Chloro-4-methoxypyrimidine: This compound is similar in structure but lacks the methyl and carbonitrile groups.
2,4-Dichloro-6-methylpyrimidine: This compound has two chlorine atoms and lacks the methoxy and carbonitrile groups.
属性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC 名称 |
2-chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6ClN3O/c1-4-5(3-9)6(12-2)11-7(8)10-4/h1-2H3 |
InChI 键 |
MDTMAIKGMTZTRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)Cl)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



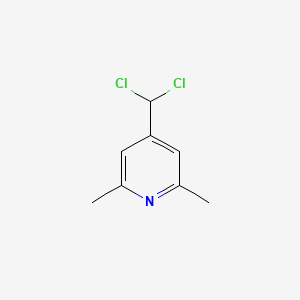
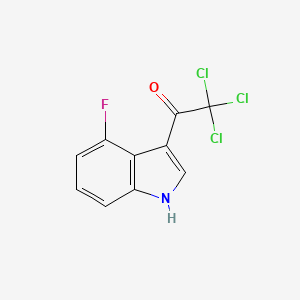
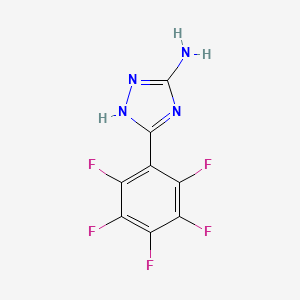

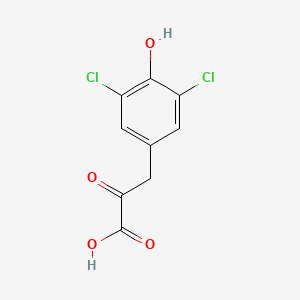

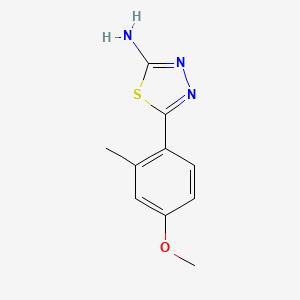
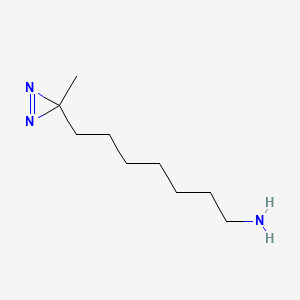
![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)
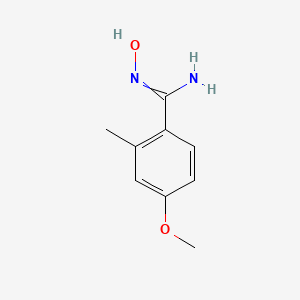
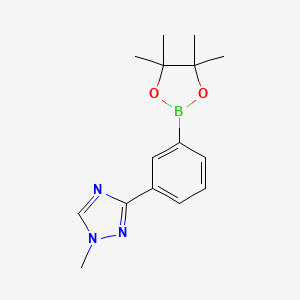
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
